molecular formula C20H18N2O2S B2682438 (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one CAS No. 465505-29-7

(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

Cat. No.: B2682438
CAS No.: 465505-29-7
M. Wt: 350.44
InChI Key: FLBJXNXPFCWPJX-CVCOPPNTSA-N
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Description

(4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both imine and thiazolidinone moieties, contributes to its potential as a versatile pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often starts with the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone ring.

    Introduction of the Imine Group: The thiazolidinone intermediate is then reacted with 4-ethoxyaniline in the presence of an acid catalyst to form the imine linkage.

    Aldol Condensation: Finally, the compound undergoes an aldol condensation with cinnamaldehyde to introduce the phenylallylidene group.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine, while reduction of the thiazolidinone ring can lead to ring-opened products.

    Substitution: The ethoxy group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, ring-opened thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory Properties: Reduces inflammation by inhibiting key enzymes and pathways involved in the inflammatory response.

Medicine

    Anticancer Potential: Shows promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

    Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.

    DNA Interaction: Binds to DNA, interfering with replication and transcription processes, leading to anticancer effects.

    Receptor Modulation: Interacts with various cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E,5Z)-4-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one
  • (4E,5Z)-4-((4-chlorophenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one

Uniqueness

  • Ethoxy Group : The presence of the ethoxy group on the phenyl ring distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.
  • Imine and Thiazolidinone Moieties : The combination of these functional groups provides a unique scaffold for drug design and development.

This detailed overview should provide a comprehensive understanding of (4E,5Z)-4-((4-ethoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-2-one, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(5Z)-4-(4-ethoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-17-13-11-16(12-14-17)21-19-18(25-20(23)22-19)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,21,22,23)/b9-6+,18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJXNXPFCWPJX-CVCOPPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC=CC3=CC=CC=C3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2/C(=C/C=C/C3=CC=CC=C3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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